molecular formula C23H26BrN3OS B5016911 3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole

3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole

Cat. No.: B5016911
M. Wt: 472.4 g/mol
InChI Key: ISMVIYHWMURVFG-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromophenyl group, a cyclohexylphenoxy group, and a methylsulfanyl group

Preparation Methods

The synthesis of 3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole typically involves multiple steps. One common synthetic route starts with the preparation of the bromophenylmethylsulfanyl intermediate. This intermediate is then reacted with a cyclohexylphenoxy compound under specific conditions to form the final triazole product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the bromophenyl group are crucial for this interaction, as they provide the necessary binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents on the triazole ring. For instance:

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3OS/c1-27-22(25-26-23(27)29-16-17-6-5-9-20(24)14-17)15-28-21-12-10-19(11-13-21)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMVIYHWMURVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Br)COC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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